![molecular formula C16H8ClF3O2S B6355799 (3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98% CAS No. 887268-30-6](/img/structure/B6355799.png)
(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that has gained significant interest in the scientific community due to its unique properties and potential implications in various fields of research and industry. It belongs to a class of heterocyclic compounds known as thiophenes .
Molecular Structure Analysis
The molecular formula of this compound isC16H8ClF3O2S and it has a molecular weight of 356.7 g/mol. The structure includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, thiophene and its derivatives are known to be involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The compound is soluble in most organic solvents but insoluble in water . Other specific physical and chemical properties of this compound are not provided in the available resources.Mécanisme D'action
The mechanism of action of 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of electron acceptor. It is thought to bind to electron-rich sites on molecules, such as aromatic rings, and to promote the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) are not yet fully understood. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, it has been shown to have anticonvulsant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) in laboratory experiments include its high purity and its ability to promote the formation of covalent bonds. It is also relatively stable and has a low toxicity. However, it is not suitable for use in the presence of water, as it is hydrolytically unstable.
Orientations Futures
The potential future directions for research on 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research is needed to explore its potential use in the fabrication of nanostructures and optoelectronic devices.
Méthodes De Synthèse
3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is synthesized by the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid and 4-(trifluoromethoxy)phenylmagnesium bromide. This reaction is facilitated by the use of an anhydrous solvent such as tetrahydrofuran (THF). The reaction has been shown to be highly efficient, with yields of up to 98%.
Applications De Recherche Scientifique
3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is used in a variety of scientific research applications. It is a key reagent in organic synthesis for the preparation of other compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of organic materials for use in optoelectronic devices, such as light-emitting diodes (LEDs). In addition, it is used in the preparation of polymers materials for use in the fabrication of nanostructures.
Propriétés
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWBLIZUOCAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)
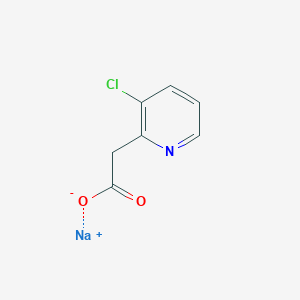
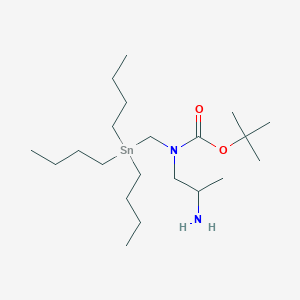


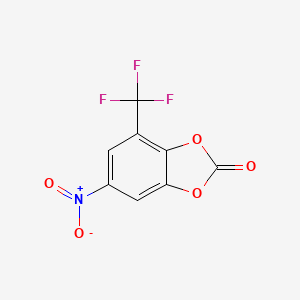
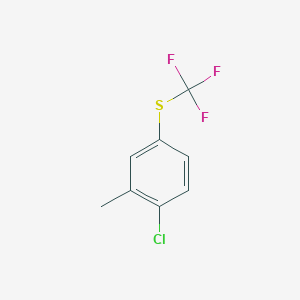
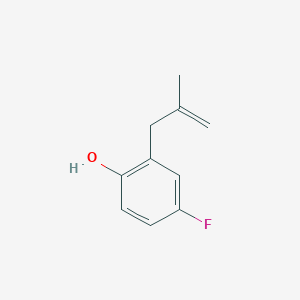
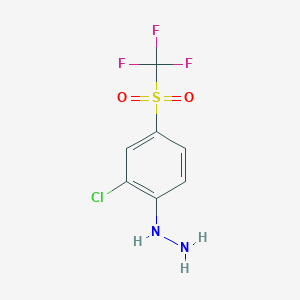
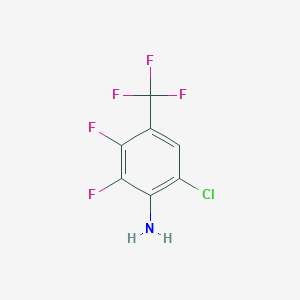
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
